molecular formula C8H6ClF3O3S B1434038 4-Chloro-2-methylphenyl trifluoromethanesulfonate CAS No. 1446016-75-6

4-Chloro-2-methylphenyl trifluoromethanesulfonate

Cat. No. B1434038
CAS RN: 1446016-75-6
M. Wt: 274.65 g/mol
InChI Key: GECYAQNQPGLIHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Chloro-2-methylphenyl trifluoromethanesulfonate” is a highly reactive and versatile compound. It has a molecular weight of 274.65 . The IUPAC name for this compound is 4-chloro-2-methylphenyl trifluoromethanesulfonate .


Molecular Structure Analysis

The InChI code for “4-Chloro-2-methylphenyl trifluoromethanesulfonate” is 1S/C8H6ClF3O3S/c1-5-4-6 (9)2-3-7 (5)15-16 (13,14)8 (10,11)12/h2-4H,1H3 .


Physical And Chemical Properties Analysis

“4-Chloro-2-methylphenyl trifluoromethanesulfonate” is a liquid at ambient temperature .

Scientific Research Applications

Synthesis and Chemical Reactions

One foundational aspect of 4-Chloro-2-methylphenyl trifluoromethanesulfonate's application in scientific research lies in its role in the synthesis and reactions of complex organic compounds. For example, Matyjaszewski and Chen (1988) demonstrated the preparation of silanes containing two triflate groups via the displacement of phenyl, chloro, and methyl groups, showcasing the compound's utility in organometallic chemistry Matyjaszewski & Chen, 1988. Similarly, the work by Guo et al. (2015) on the Brønsted Acid-Promoted synthesis of chrysene derivatives highlights its application in facilitating complex organic transformations Guo et al., 2015.

Catalytic Applications

The compound also finds application as a catalyst or reagent in chemical synthesis, significantly impacting the efficiency and selectivity of reactions. Ishihara et al. (1996) documented the use of scandium trifluoromethanesulfonate as an extremely active Lewis acid catalyst in the acylation of alcohols, showcasing its potent catalytic activity and utility in facilitating esterification reactions Ishihara et al., 1996.

Advanced Material Synthesis

Further, 4-Chloro-2-methylphenyl trifluoromethanesulfonate plays a crucial role in the synthesis of advanced materials and polymers. For instance, the development of new locally and densely sulfonated poly(ether sulfone)s for fuel cell applications by Matsumoto et al. (2009) underscores its significance in creating high-performance materials with tailored properties for specific technological applications Matsumoto et al., 2009.

Organic Synthesis and Derivatization

The versatility of 4-Chloro-2-methylphenyl trifluoromethanesulfonate extends to the derivatization of carboxylic acids for analytical purposes. Ingalls et al. (1984) explored its use in preparing carboxylic acid ester derivatives for enhanced detection in high-performance liquid chromatography, demonstrating its value in analytical chemistry Ingalls et al., 1984.

Safety and Hazards

This compound is classified as dangerous, with hazard statements indicating it causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

(4-chloro-2-methylphenyl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O3S/c1-5-4-6(9)2-3-7(5)15-16(13,14)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECYAQNQPGLIHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501156566
Record name Methanesulfonic acid, 1,1,1-trifluoro-, 4-chloro-2-methylphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501156566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1446016-75-6
Record name Methanesulfonic acid, 1,1,1-trifluoro-, 4-chloro-2-methylphenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1446016-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanesulfonic acid, 1,1,1-trifluoro-, 4-chloro-2-methylphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501156566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-methylphenyl trifluoromethanesulfonate
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-methylphenyl trifluoromethanesulfonate
Reactant of Route 3
Reactant of Route 3
4-Chloro-2-methylphenyl trifluoromethanesulfonate
Reactant of Route 4
Reactant of Route 4
4-Chloro-2-methylphenyl trifluoromethanesulfonate
Reactant of Route 5
Reactant of Route 5
4-Chloro-2-methylphenyl trifluoromethanesulfonate
Reactant of Route 6
Reactant of Route 6
4-Chloro-2-methylphenyl trifluoromethanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.